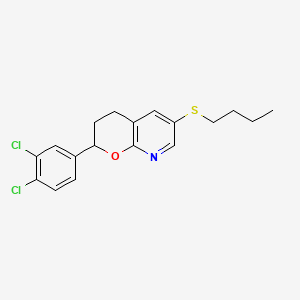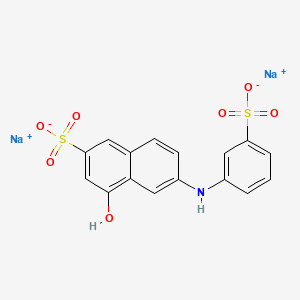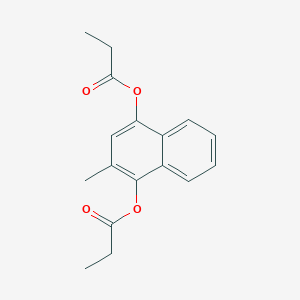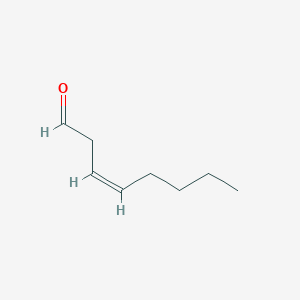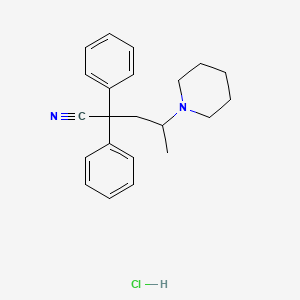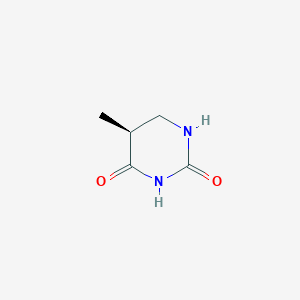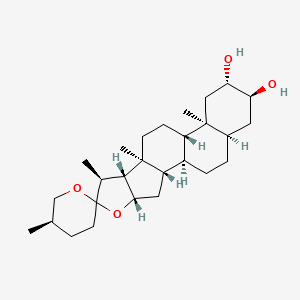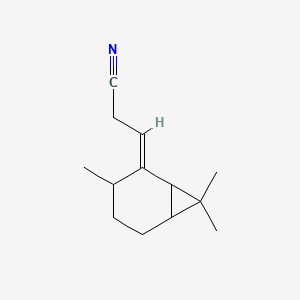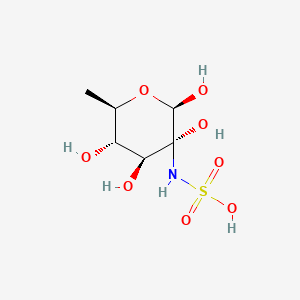
(1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan is a complex carbohydrate derivative known for its unique structural and functional properties This compound is a modified form of glucopyranose, where the hydroxyl group at the second position is replaced by a sulfoamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan typically involves the modification of glucopyranose derivatives. One common method includes the sulfonation of 2-deoxy-glucopyranose using sulfonating agents under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfoamino group to an amino group.
Substitution: The sulfoamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted glucopyranuronan compounds.
Applications De Recherche Scientifique
(1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential role in cell signaling and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is used in the production of biodegradable polymers and as a stabilizing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfoamino group plays a crucial role in these interactions, facilitating binding to active sites and modulating the activity of target molecules. This compound can influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Chitosan: A natural polysaccharide derived from chitin, known for its biocompatibility and biodegradability.
Heparin: A sulfated polysaccharide with anticoagulant properties, widely used in medical applications.
Dextran Sulfate: A sulfated polysaccharide used as an anticoagulant and in various biomedical applications.
Uniqueness: (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike chitosan and heparin, this compound has a sulfoamino group that enhances its reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
76081-95-3 |
|---|---|
Formule moléculaire |
C6H13NO8S |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c1-2-3(8)4(9)6(11,5(10)15-2)7-16(12,13)14/h2-5,7-11H,1H3,(H,12,13,14)/t2-,3-,4+,5-,6-/m1/s1 |
Clé InChI |
XLBZOWJXFOHMMX-VFUOTHLCSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@]([C@@H](O1)O)(NS(=O)(=O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)(NS(=O)(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


